molecular formula C102H169N27O33 B1460552 PEN (rat) CAS No. 569364-13-2

PEN (rat)

Cat. No. B1460552
CAS RN: 569364-13-2
M. Wt: 2301.6 g/mol
InChI Key: YANQFMRESNNLQN-CPPASMBOSA-N
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Description

PEN (rat) is a peptide that has gained significant attention in scientific research due to its potential applications in various fields. PEN (rat) is derived from the preproenkephalin gene, which is responsible for producing opioid peptides in the body. The peptide has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Effects on Reproductive Parameters

  • Pentoxifylline (PEN) and High-Protein Diet : A study investigated the effects of PEN on reproductive parameters damaged by a high-protein diet in male rats. It was found that PEN effectively relieved the effects of a high-protein diet on reproductive parameters (Salahshoor et al., 2019).

Immune Response

  • D-Penicillamine's Influence on Immune Response : Research on D-Penicillamine (Pen) showed that it influences the humoral primary response, particularly when given before the antigen, accelerating the slope of the antibody titer after day 7 (Herrlinger et al., 1975).

Intestinal Barrier Function

  • Partial Enteral Nutrition (PEN) and Intestinal Barrier Function : A study found that a specific dose of Partial Enteral Nutrition (PEN) attenuated intestinal barrier dysfunction caused by ischemia/reperfusion injury in rats. This effect might be partly related to NF-κB/HIF-1α pathway expression (Wu et al., 2016).

Neurotoxicity and Neurodegeneration

  • Penclomedine and Purkinje Cells : Research on Penclomedine (PEN), an alkylating agent, indicated that it induces degeneration of Purkinje cells in the rat cerebellum, specifically with dose- and schedule-dependence (O'reilly et al., 2003).
  • Penconazole and Neurodegenerative Disorders : A study on Penconazole (PEN), a fungicide, revealed its neurotoxic effects in rats, which were ameliorated by N-acetylcysteine. This suggests potential use in treating neurodegenerative disorders (Morgan et al., 2021).

Drug Self-Administration and Gene Expression

  • Cocaine Self-Administration and Gene Expression : A study analyzed the effects of cocaine self-administration on proenkephalin (PENK) gene expression in various rat brain regions. It suggested changes in PENK gene expression after contingent cocaine administration might be involved in cocaine withdrawal states (Crespo et al., 2001).

Metabolomics

  • Effects of Penicillin on Rat Metabolome : Research on Penicillin (PEN) showed its impact on the host's metabolic phenotype, including effects on gut microflora and host metabolism (Sun et al., 2013).

Glaucoma Medication

  • Glaucoma Medications in Rats : An investigation into the effects of glaucoma medications on rat intraocular pressure (IOP) provided insights into the pharmacological responses in rats, which differed from humans (Pang et al., 2005).

Developmental Toxicity

  • Pentachlorophenol and Developmental Toxicity : A study on Pentachlorophenol (PEN) explored its developmental toxicity potential in rats, indicating a no-observable-adverse-effect-level (NOAEL) for both maternal and developmental toxicity at specific dosages (Bernard & Hoberman, 2001).

properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C102H169N27O33/c1-46(2)37-60(117-93(153)65(42-76(138)139)120-86(146)57(27-30-70(104)130)113-92(152)66(43-77(140)141)122-97(157)78(50(9)10)123-82(142)54(17)103)85(145)110-45-73(133)127-34-20-24-67(127)95(155)115-59(29-32-75(136)137)89(149)125-80(52(13)14)100(160)129-36-22-26-69(129)99(159)128-35-21-25-68(128)96(156)114-58(28-31-74(134)135)87(147)119-64(41-71(105)131)94(154)124-79(51(11)12)98(158)121-61(38-47(3)4)84(144)109-44-72(132)111-55(18)83(143)116-62(39-48(5)6)91(151)118-63(40-49(7)8)90(150)112-56(23-19-33-108-102(106)107)88(148)126-81(53(15)16)101(161)162/h46-69,78-81H,19-45,103H2,1-18H3,(H2,104,130)(H2,105,131)(H,109,144)(H,110,145)(H,111,132)(H,112,150)(H,113,152)(H,114,156)(H,115,155)(H,116,143)(H,117,153)(H,118,151)(H,119,147)(H,120,146)(H,121,158)(H,122,157)(H,123,142)(H,124,154)(H,125,149)(H,126,148)(H,134,135)(H,136,137)(H,138,139)(H,140,141)(H,161,162)(H4,106,107,108)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,78-,79-,80-,81-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANQFMRESNNLQN-CPPASMBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C102H169N27O33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2301.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PEN (rat)

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